
4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide is a heterocyclic compound with a molecular formula of C15H18FN5O2 and a molecular weight of 319.33 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via nucleophilic substitution or addition reactions, often using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of specific proteins and enzymes in various biological processes.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-7-chloro-N-(2-morpholinoethyl)cinnoline-3-carboxamide
- 4-Amino-7-bromo-N-(2-morpholinoethyl)cinnoline-3-carboxamide
- 4-Amino-7-iodo-N-(2-morpholinoethyl)cinnoline-3-carboxamide
Uniqueness
4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and development.
Propiedades
Número CAS |
187231-55-6 |
|---|---|
Fórmula molecular |
C15H18FN5O2 |
Peso molecular |
319.33 g/mol |
Nombre IUPAC |
4-amino-7-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O2/c16-10-1-2-11-12(9-10)19-20-14(13(11)17)15(22)18-3-4-21-5-7-23-8-6-21/h1-2,9H,3-8H2,(H2,17,19)(H,18,22) |
Clave InChI |
TXFHGUDASLGELW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

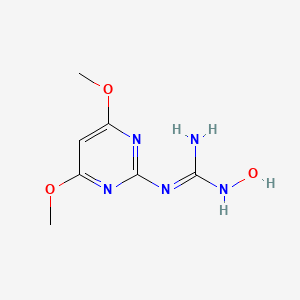

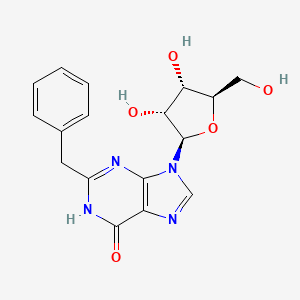
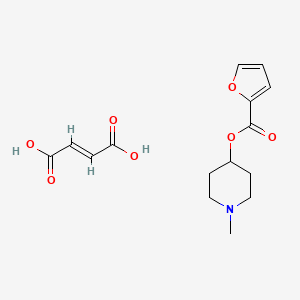
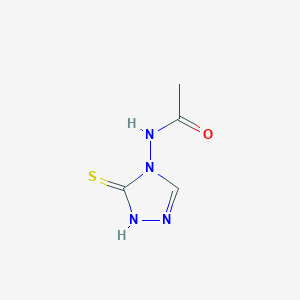
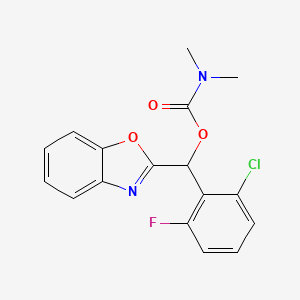
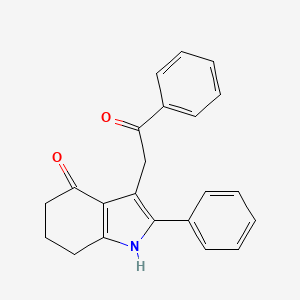
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

